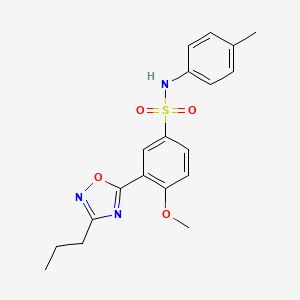

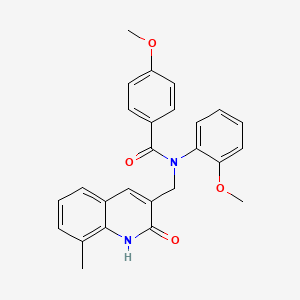

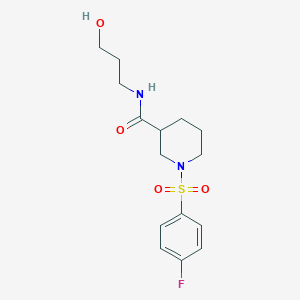

![molecular formula C20H18N4O B7688739 N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide CAS No. 714254-36-1](/img/structure/B7688739.png)

N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide, also known as EMA401, is a small molecule drug that has been extensively studied for its potential use in treating chronic pain.

科学的研究の応用

Anticancer Activity

Quinoline derivatives, including pyrazolo[3,4-b]quinolines, have attracted attention due to their potential as anticancer agents. Researchers have explored the cytotoxic effects of this compound against various cancer cell lines. Mechanistic studies reveal its ability to inhibit specific enzymes or pathways involved in cancer cell proliferation and survival .

Anti-Inflammatory Properties

Inflammation plays a crucial role in various diseases. Some studies suggest that N-(1-ethyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)benzamide exhibits anti-inflammatory effects by modulating inflammatory mediators or pathways. These findings open avenues for drug development targeting inflammatory conditions .

Antimicrobial Activity

Quinoline-based compounds often possess antimicrobial properties. Researchers have investigated the antibacterial and antifungal effects of N-(1-ethyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)benzamide. It may serve as a lead compound for designing novel antimicrobial agents .

Neuroprotective Potential

The central nervous system is vulnerable to various insults. Some studies suggest that this compound exhibits neuroprotective effects, possibly by modulating neurotransmitter systems or oxidative stress pathways. Further research is needed to explore its full potential in neuroprotection .

Antiviral Applications

Given the ongoing global health challenges posed by viruses, researchers have investigated quinoline derivatives for their antiviral properties. N-(1-ethyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)benzamide may inhibit viral replication or entry, making it a candidate for antiviral drug development .

Photophysical Properties

Beyond its biological applications, this compound’s photophysical properties have been studied. Researchers have explored its fluorescence behavior, absorption spectra, and quantum yield. Such insights are valuable for applications in materials science, sensors, and imaging .

特性

IUPAC Name |

N-(1-ethyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O/c1-3-24-19-16(12-15-11-7-8-13(2)17(15)21-19)18(23-24)22-20(25)14-9-5-4-6-10-14/h4-12H,3H2,1-2H3,(H,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBLKSHKGHWOULZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=NC3=C(C=CC=C3C=C2C(=N1)NC(=O)C4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901322680 |

Source

|

| Record name | N-(1-ethyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901322680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26663570 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

714254-36-1 |

Source

|

| Record name | N-(1-ethyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901322680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

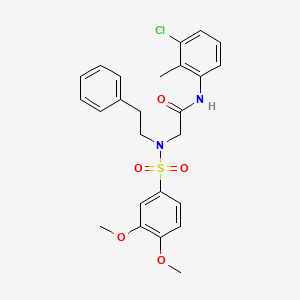

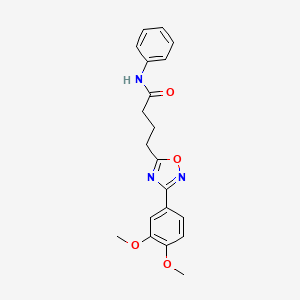

![N-(4-fluorophenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B7688656.png)

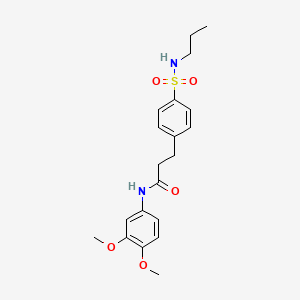

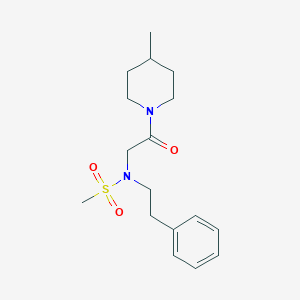

![N-(benzo[d][1,3]dioxol-5-yl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide](/img/structure/B7688690.png)

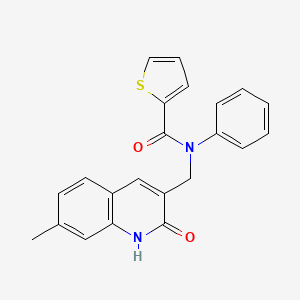

![3-(2,5-dimethoxyphenyl)-N-(3,4-dimethylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7688720.png)